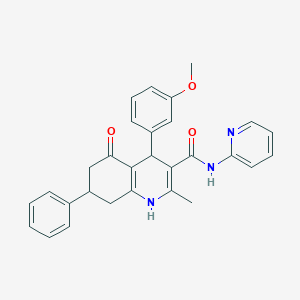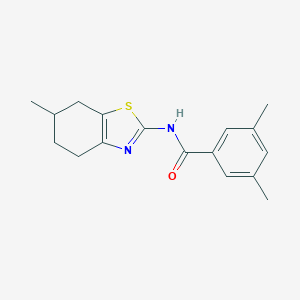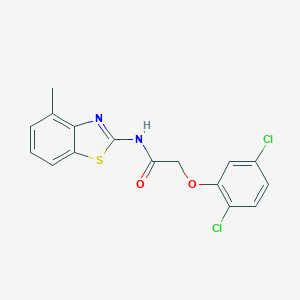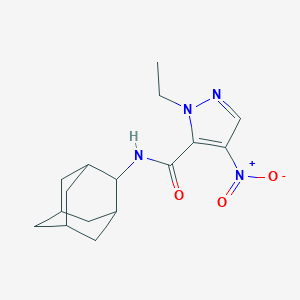![molecular formula C29H30N2O3S B451470 propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451470.png)
propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, a naphthylamino group, and a tert-butylphenyl group, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the naphthylamino group through a nucleophilic substitution reaction. The tert-butylphenyl group is then added via Friedel-Crafts alkylation. The final step involves esterification to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The naphthylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiophene ring and naphthylamino group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propyl 4-((4-tert-butylphenoxy)acetyl)amino)benzoate
- Propyl 4-((4-(1,1,3,3-tetramethylbutyl)phenoxy)acetyl)amino)benzoate
- Propyl 4-((2-isopropylphenoxy)acetyl)amino)benzoate
Uniqueness
Propyl 4-(4-tert-butylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}-3-thiophenecarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and naphthylamino group enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C29H30N2O3S |
|---|---|
Molekulargewicht |
486.6g/mol |
IUPAC-Name |
propyl 4-(4-tert-butylphenyl)-2-(naphthalen-1-ylcarbamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S/c1-5-17-34-27(32)25-23(20-13-15-21(16-14-20)29(2,3)4)18-35-26(25)31-28(33)30-24-12-8-10-19-9-6-7-11-22(19)24/h6-16,18H,5,17H2,1-4H3,(H2,30,31,33) |
InChI-Schlüssel |
RROYVAQWZCLYJB-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B451395.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-iodophenyl)-2-furamide](/img/structure/B451397.png)

![N-(sec-butyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B451399.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B451400.png)
![METHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)BENZOATE](/img/structure/B451401.png)
![N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTANE-1-CARBOXAMIDE](/img/structure/B451404.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B451407.png)
![Ethyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B451408.png)
![N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451409.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B451410.png)
